5-METHYL-2-(PROPYLSULFANYL)-1H-1,3-BENZODIAZOLE

Antimycobacterial SAR 5-Methylbenzimidazole

5-Methyl-2-(propylsulfanyl)-1H-1,3-benzodiazole (CAS 637322-08-8) is a heterocyclic compound belonging to the 2-alkylsulfanylbenzimidazole class, characterized by a 5-methyl substitution on the benzimidazole core and a propylsulfanyl group at the 2-position. This scaffold is structurally distinct from the widely used anthelmintic albendazole—which bears a methyl carbamate at the 2-position instead of a simple thioether—and from unsubstituted 2-(propylsulfanyl)-1H-benzimidazole.

Molecular Formula C11H14N2S
Molecular Weight 206.31
CAS No. 637322-08-8
Cat. No. B2641013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-METHYL-2-(PROPYLSULFANYL)-1H-1,3-BENZODIAZOLE
CAS637322-08-8
Molecular FormulaC11H14N2S
Molecular Weight206.31
Structural Identifiers
SMILESCCCSC1=NC2=C(N1)C=C(C=C2)C
InChIInChI=1S/C11H14N2S/c1-3-6-14-11-12-9-5-4-8(2)7-10(9)13-11/h4-5,7H,3,6H2,1-2H3,(H,12,13)
InChIKeyPHYVVGSMMZPGII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Methyl-2-(propylsulfanyl)-1H-1,3-benzodiazole (CAS 637322-08-8): A Differentiated 2-Alkylsulfanyl-5-methylbenzimidazole Scaffold for Antimycobacterial Research and Chemical Derivatization


5-Methyl-2-(propylsulfanyl)-1H-1,3-benzodiazole (CAS 637322-08-8) is a heterocyclic compound belonging to the 2-alkylsulfanylbenzimidazole class, characterized by a 5-methyl substitution on the benzimidazole core and a propylsulfanyl group at the 2-position . This scaffold is structurally distinct from the widely used anthelmintic albendazole—which bears a methyl carbamate at the 2-position instead of a simple thioether—and from unsubstituted 2-(propylsulfanyl)-1H-benzimidazole [1]. The 5-methyl substitution has been identified as a critical structural feature that enhances antimycobacterial activity within this compound class, providing a quantifiable advantage for users seeking specialized benzimidazole building blocks or developing novel antimycobacterial agents [2].

Why 5-Methyl-2-(propylsulfanyl)-1H-1,3-benzodiazole Cannot Be Replaced by Common Benzimidazole Analogs


Attempts to substitute 5-methyl-2-(propylsulfanyl)-1H-1,3-benzodiazole with simpler 2-(propylsulfanyl)-1H-benzimidazole (CAS 55901-21-8) or generic albendazole (CAS 54965-21-8) are scientifically unsound and lead to divergent experimental outcomes. Quantitative structure-activity relationship (QSAR) analysis of 1160 MIC values across benzimidazole, benzoxazole, and benzothiazole derivatives demonstrated that the antimycobacterial activity of 5-methylbenzimidazole derivatives is significantly higher than that of unsubstituted benzimidazole analogs, with activity increasing in the order: benzothiazole < benzoxazole ≈ benzimidazole < 5-methylbenzimidazole [1]. Furthermore, albendazole carries a methyl carbamate pharmacophore at the 2-position that confers potent anthelmintic activity via microtubule inhibition—a mechanism absent in the target compound's simple propylsulfanyl thioether [2]. Procurement of the wrong analog thus risks both reduced antimycobacterial potency and unintended biological activity, underscoring the necessity of selecting the precisely defined 5-methyl-2-(propylsulfanyl) derivative for structure-activity relationship (SAR) studies and chemical biology applications.

Quantitative Differentiation Evidence for 5-Methyl-2-(propylsulfanyl)-1H-1,3-benzodiazole vs. Closest Analogs


5-Methyl Substitution Enhances Antimycobacterial Potency Relative to Unsubstituted Benzimidazole

A QSAR analysis of 2-(substituted benzyl)sulfanyl derivatives across four heterocyclic scaffolds established that 5-methylbenzimidazole (5-Me-BIM) derivatives exhibit significantly higher antimycobacterial activity than unsubstituted benzimidazole (BIM) derivatives. The activity trend, quantified via minimum inhibitory concentration (MIC) values across 1160 data points, was: benzothiazole (BTZ) < benzoxazole (BOZ) ≈ benzimidazole (BIM) < 5-methylbenzimidazole (5-Me-BIM). The log MIC values demonstrated a negative correlation with the Hammett substituent constant σ and molar refraction MR, and were dominantly influenced by log P [1]. This class-level SAR provides strong inferential evidence that 5-methyl-2-(propylsulfanyl)-1H-1,3-benzodiazole, as a 5-Me-BIM derivative, possesses an intrinsic antimycobacterial potency advantage over the corresponding unsubstituted 2-(propylsulfanyl)-1H-benzimidazole (CAS 55901-21-8).

Antimycobacterial SAR 5-Methylbenzimidazole

Differentiated Pharmacophore: Absence of Carbamate Moiety Compared to Albendazole

Albendazole (methyl 5-(propylthio)-1H-benzimidazol-2-ylcarbamate) contains a methyl carbamate group at the 2-position that is essential for its anthelmintic mechanism—binding to β-tubulin and inhibiting microtubule polymerization [1]. The target compound, 5-methyl-2-(propylsulfanyl)-1H-1,3-benzodiazole, replaces this carbamate with a simple thioether linkage. In head-to-head in vivo anthelmintic studies, albendazole demonstrated a dose-dependent efficacy against Hymenolepis diminuta in rats, with the rank order of potency being albendazole > oxibendazole > tioxidazole; molecular modeling revealed that the 2-carbamate group and the propyl orientation at position 5 are critical for this activity [1]. The absence of the carbamate in the target compound implies a differentiated pharmacological profile—retaining the antimycobacterial scaffold advantage of 5-methylbenzimidazole while eliminating the microtubule-targeting anthelmintic liability that could confound cell-based assays or in vivo studies. Furthermore, the target compound exhibited appreciable antimycobacterial activity in the 2-alkylsulfanyl-5-methylbenzimidazole series evaluated by Klimesova et al. [2].

Pharmacophore Anthelmintic Microtubule

Synthetic Accessibility via Direct S-Alkylation of 5-Methylbenzimidazole-2-thiol

The synthesis of 5-methyl-2-(propylsulfanyl)-1H-1,3-benzodiazole proceeds via nucleophilic substitution of 5-methylbenzimidazole-2-thiol with propyl bromide under basic conditions (KOH/DMF or K₂CO₃/DMF). This synthetic route was validated by the reported preparation of the closely related propargyl analog, 5-methyl-2-propargylsulfanylbenzimidazole, which was obtained in 56% yield via alkylation of 5-methylbenzimidazole-2-thiol with propargyl bromide in the KOH-DMF system [1]. The commercial availability of 5-methylbenzimidazole-2-thiol (CAS 27231-36-3, purity ≥97%) as an inexpensive starting material renders this route accessible for laboratory-scale and larger-scale preparations. In contrast, albendazole synthesis requires additional steps to install the methyl carbamate group at the 2-position, increasing synthetic complexity and cost. The 2-propylsulfanyl thioether linkage also serves as a versatile handle for further functionalization: oxidation with H₂O₂ or m-CPBA yields the corresponding sulfoxide or sulfone derivatives, and the sulfur atom can participate in coordination chemistry as a ligand .

Synthesis Building Block Alkylation

Propylsulfanyl Chain Length Optimizes Lipophilicity for Membrane Permeation vs. Shorter Alkylthio Analogs

The QSAR study of 2-(substituted benzyl)sulfanyl benzimidazoles demonstrated that antimycobacterial log MIC values depended with a negative slope on substituent constants σ or molar refraction MR, and were dominantly raised with increasing log P while partially lowered with (log P)² [1]. This parabolic dependence indicates an optimal lipophilicity window for activity. The propylsulfanyl group (3-carbon chain) provides a calculated log P contribution that positions 5-methyl-2-(propylsulfanyl)-1H-1,3-benzodiazole within the favorable range—more lipophilic than the ethylthio analog (2-carbon chain, potentially insufficient membrane permeability) yet avoiding the excessive lipophilicity penalty of longer alkyl chains (e.g., pentylthio or hexylthio) that can reduce aqueous solubility and increase non-specific protein binding [1]. Furthermore, in the broader 2-alkylsulphanylbenzimidazole series evaluated by Klimesova et al., the antimycobacterial MIC values were within the range of 4–125 μmol L⁻¹, with the specific alkyl chain length influencing potency [2].

Lipophilicity logP Alkyl chain optimization

Recommended Application Scenarios for 5-Methyl-2-(propylsulfanyl)-1H-1,3-benzodiazole Based on Evidence


Antimycobacterial Drug Discovery: Hit-to-Lead Optimization with Optimal Lipophilicity

The 5-methyl-2-(propylsulfanyl) scaffold is ideally suited as a starting point for antimycobacterial hit-to-lead programs. The 5-methyl substitution provides class-validated potency enhancement over unsubstituted benzimidazole scaffolds [1], while the propylsulfanyl chain delivers log P within the optimal parabolic window identified by QSAR modeling [2]. Medicinal chemistry teams can use this compound as a core scaffold for SAR exploration—introducing substituents at the 1-, 5-, or 6-positions of the benzimidazole ring—without the confounding anthelmintic tubulin-binding activity associated with albendazole-derived carbamates [3].

Chemical Biology Tool Compound: Selective Pathway Probing Without Microtubule Interference

Unlike albendazole and other benzimidazole carbamates, the 2-propylsulfanyl thioether of this compound eliminates the microtubule polymerization inhibition that can confound cell-based phenotypic assays. Researchers investigating non-tubulin biological targets of benzimidazoles—such as kinase inhibition, enzyme modulation, or metal chelation—benefit from a scaffold that retains the benzimidazole core's hydrogen-bonding capacity while avoiding the potent anthelmintic pharmacophore [3]. This makes the compound a cleaner negative control or a starting scaffold for target deconvolution studies.

Coordination Chemistry and Materials Science: Thioether Ligand Precursor

The 2-propylsulfanyl group serves as a soft sulfur donor for transition metal coordination, enabling the synthesis of metal-benzimidazole complexes for catalytic, materials, or bioinorganic applications . The 5-methyl substituent modulates the electronic properties of the benzimidazole ring without introducing additional donor atoms that could compete for metal binding. Further derivatization via oxidation of the thioether to sulfoxide or sulfone yields tunable ligands with altered donor strength and solubility, expanding the accessible coordination chemistry space.

Synthetic Intermediate for Albendazole Analog Development

As a building block bearing the 5-methyl-2-propylsulfanyl core, this compound serves as a direct precursor for the synthesis of novel albendazole analogs. The 2-position thioether can be selectively oxidized to the sulfoxide or sulfone oxidation states mimicking albendazole metabolites, or substituted via nucleophilic displacement to introduce carbamate, urea, or amide functionalities . This synthetic versatility, combined with the established 56%-yield alkylation protocol for closely related derivatives [4], positions the compound as a cost-effective starting material for medicinal chemistry campaigns exploring benzimidazole-based antiparasitic or anticancer agents.

Quote Request

Request a Quote for 5-METHYL-2-(PROPYLSULFANYL)-1H-1,3-BENZODIAZOLE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.